2,5-dichloro-N-(4,6-dimethylpyrimidin-2-yl)benzamide
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Overview
Description
2,5-dichloro-N-(4,6-dimethylpyrimidin-2-yl)benzamide is a chemical compound that belongs to the class of benzamides It features a benzamide core substituted with two chlorine atoms at the 2 and 5 positions and a pyrimidine ring substituted with two methyl groups at the 4 and 6 positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-dichloro-N-(4,6-dimethylpyrimidin-2-yl)benzamide typically involves the following steps:
Starting Materials: The synthesis begins with 2,5-dichlorobenzoic acid and 4,6-dimethyl-2-aminopyrimidine.
Amide Bond Formation: The carboxylic acid group of 2,5-dichlorobenzoic acid is activated using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a base like N,N-diisopropylethylamine (DIPEA). This activated intermediate then reacts with 4,6-dimethyl-2-aminopyrimidine to form the desired benzamide.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, optimizing reaction conditions such as temperature, solvent, and reaction time is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
2,5-dichloro-N-(4,6-dimethylpyrimidin-2-yl)benzamide can undergo various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms on the benzene ring can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can undergo oxidation or reduction reactions, depending on the reagents and conditions used.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide (for methoxylation) or primary amines (for amination) in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) in aqueous medium.
Major Products
Nucleophilic Substitution: Substituted benzamides with various functional groups.
Oxidation: Oxidized derivatives such as carboxylic acids or ketones.
Reduction: Reduced derivatives such as amines or alcohols.
Hydrolysis: 2,5-dichlorobenzoic acid and 4,6-dimethyl-2-aminopyrimidine.
Scientific Research Applications
2,5-dichloro-N-(4,6-dimethylpyrimidin-2-yl)benzamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacologically active compound, particularly in the development of anticancer, antimicrobial, and anti-inflammatory agents.
Agrochemicals: The compound is explored for its potential use as a herbicide or pesticide due to its ability to inhibit specific biological pathways in plants and pests.
Biological Research: It is used as a tool compound to study the biological effects of benzamide derivatives on various cellular processes.
Material Science: The compound’s unique chemical structure makes it a candidate for the development of novel materials with specific properties.
Mechanism of Action
The mechanism of action of 2,5-dichloro-N-(4,6-dimethylpyrimidin-2-yl)benzamide depends on its specific application:
Pharmacological Effects: The compound may interact with specific molecular targets such as enzymes, receptors, or DNA, leading to inhibition or modulation of biological pathways. For example, it may inhibit tyrosine kinases or other enzymes involved in cell signaling.
Agrochemical Effects: The compound may inhibit key enzymes or proteins in plants or pests, leading to growth inhibition or death.
Comparison with Similar Compounds
2,5-dichloro-N-(4,6-dimethylpyrimidin-2-yl)benzamide can be compared with other similar compounds such as:
2,4-dichloro-N-(4,6-dimethyl-2-pyrimidinyl)benzamide: Similar structure but with chlorine atoms at different positions, leading to different chemical and biological properties.
3,5-dichloro-N-(2-chlorophenyl)benzamide: Another dichlorobenzamide derivative with different substitution patterns, affecting its reactivity and applications.
2,6-dichloro-N,N-dimethylpyridin-4-amine:
Properties
IUPAC Name |
2,5-dichloro-N-(4,6-dimethylpyrimidin-2-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11Cl2N3O/c1-7-5-8(2)17-13(16-7)18-12(19)10-6-9(14)3-4-11(10)15/h3-6H,1-2H3,(H,16,17,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
COCFRXZQRWHCST-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)NC(=O)C2=C(C=CC(=C2)Cl)Cl)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11Cl2N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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